molecular formula C30H25O5P B15160478 (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato CAS No. 676256-62-5

(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato

Katalognummer: B15160478
CAS-Nummer: 676256-62-5
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: ZOYGJSKJOVFRCE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato is a complex chemical compound known for its unique structure and potential applications in various fields of science. This compound features a combination of phenyl, triphenylphosphine, and carboxyprop-2-enoate groups, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-oxo-2-phenylethyl group. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve catalysts to facilitate the reaction. The process generally includes steps like condensation, reduction, and purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and polymers

Wirkmechanismus

The mechanism of action of (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato involves its interaction with molecular targets such as enzymes and receptors. The compound may act by inhibiting or activating specific pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

676256-62-5

Molekularformel

C30H25O5P

Molekulargewicht

496.5 g/mol

IUPAC-Name

4-hydroxy-4-oxobut-2-enoate;phenacyl(triphenyl)phosphanium

InChI

InChI=1S/C26H22OP.C4H4O4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;5-3(6)1-2-4(7)8/h1-20H,21H2;1-2H,(H,5,6)(H,7,8)/q+1;/p-1

InChI-Schlüssel

ZOYGJSKJOVFRCE-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.